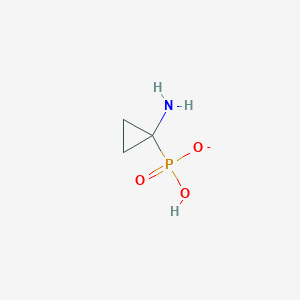

1-Aminocyclopropylphosphonate

Description

Structure

3D Structure

Properties

CAS No. |

108168-60-1 |

|---|---|

Molecular Formula |

C3H7NO3P- |

Molecular Weight |

136.07 g/mol |

IUPAC Name |

(1-aminocyclopropyl)-hydroxyphosphinate |

InChI |

InChI=1S/C3H8NO3P/c4-3(1-2-3)8(5,6)7/h1-2,4H2,(H2,5,6,7)/p-1 |

InChI Key |

WKCJTSHOKDLADL-UHFFFAOYSA-M |

SMILES |

C1CC1(N)P(=O)(O)[O-] |

Canonical SMILES |

C1CC1(N)P(=O)(O)[O-] |

Synonyms |

1-ACCP 1-aminocyclopropanephosphonate |

Origin of Product |

United States |

Synthetic Methodologies for 1 Aminocyclopropylphosphonate and Its Derivatives

General Strategies for α-Aminophosphonic Acid Synthesis

The construction of the α-aminophosphonate scaffold is a cornerstone of organophosphorus chemistry. Several robust methodologies have been established, which can be adapted for the synthesis of complex structures, including 1-aminocyclopropylphosphonate. These strategies are generally categorized based on the sequence of bond formation. ajd.czest.plingentaconnect.comresearchgate.netbenthamdirect.com

The most prominent example of a reaction that forms the phosphorus-carbon (P-C) and carbon-nitrogen (C-N) bonds in a single procedural step is the Kabachnik-Fields reaction. rgmcet.edu.infrontiersin.org This one-pot, three-component condensation involves an amine, a carbonyl compound, and a dialkyl phosphite (B83602). rgmcet.edu.in The reaction is believed to proceed through two primary pathways: the formation of an α-hydroxyphosphonate followed by substitution with the amine, or the formation of an imine followed by the nucleophilic addition of the phosphite (hydrophosphonylation). rgmcet.edu.in The imine pathway is generally considered the predominant mechanism. rgmcet.edu.innih.gov

This method's simplicity and the ready availability of starting materials make it a highly efficient route for producing a wide array of α-aminophosphonates. frontiersin.org Because of the challenges in preparing the requisite cyclopropanone, this method is less direct for this compound itself but can be applied to precursors. For instance, aldehydes can be used in the Kabachnik-Fields reaction to synthesize α-aminophosphonates, which can then be further modified. mdpi.com

Table 1: Key Features of the Kabachnik-Fields Reaction

| Feature | Description |

|---|---|

| Reactants | Carbonyl Compound, Amine (or Ammonia), Hydrophosphoryl Compound (e.g., dialkyl phosphite) |

| Bond Formation | Simultaneous or sequential formation of C-N and C-P bonds |

| Mechanism | Involves either an α-hydroxyphosphonate or an imine intermediate |

| Catalysis | Can be performed under catalyst-free conditions or with acid/base catalysis |

| Advantages | One-pot procedure, operational simplicity, readily available starting materials |

This strategy involves the reaction of an organophosphorus nucleophile with a substrate already containing the C-N bond system. ajd.czest.pl Classic examples include the Arbuzov and Michaelis-Becker reactions. rgmcet.edu.infrontiersin.org In a typical sequence, an N-acylated α-amino alcohol or its derivative is converted into a substrate with a suitable leaving group at the α-carbon, which is then displaced by a phosphite nucleophile.

A more contemporary approach involves the nucleophilic addition of phosphites to 2H-azirine derivatives. mdpi.comnih.gov The strained 2H-azirine ring, containing a C=N bond, is susceptible to attack by nucleophiles like alcohols or thiols. This reaction can lead to the formation of various α-aminophosphorus compounds, including α-aminophosphonate acetals or allylic α-aminophosphonates, depending on the nucleophile and subsequent reaction pathways. mdpi.comnih.gov For example, the reaction of 2H-azirine-phosphonates with methanol (B129727) in the presence of a base yields α-aminophosphonate dimethyl acetals. mdpi.com

The addition of hydrophosphoryl compounds, such as dialkyl phosphites, across carbon-nitrogen multiple bonds (C=N, C≡N) is a fundamental method for forming the P-C-N system. ajd.czest.pl The addition of a P-H group to an imine, often called the aza-Pudovik reaction, is a key step in one of the proposed mechanisms of the Kabachnik-Fields reaction and can also be carried out as a two-component reaction using pre-formed imines. rgmcet.edu.innih.gov

This method has been used to synthesize a variety of bioactive aminophosphonic acids. ajd.czest.pl For example, the reaction of carbazole-related imines with dialkyl phosphites in the presence of a catalyst like tetramethylguanidine yields the corresponding α-aminophosphonates. nih.gov A recently developed domino multicomponent reaction utilizes the nucleophilic addition of a dialkyl phosphite, formed in situ from white phosphorus, to an iminium cation generated by the copper-catalyzed oxidation of a tetrahydroisoquinoline. chinesechemsoc.org

Directly introducing an amino group at the α-position of a pre-existing phosphonate (B1237965) is a powerful and convergent strategy. thieme-connect.comthieme-connect.de This approach often involves the generation of a phosphonate carbanion (α-phosphonate zincate, for example) followed by a reaction with an electrophilic aminating agent. thieme-connect.comresearchgate.net

A significant advancement in this area is the copper-catalyzed electrophilic amination of α-phosphonate zincates using O-acyl hydroxylamines. researchgate.netresearchgate.net This method allows for the direct formation of a C-N bond, introducing both acyclic and cyclic amines to the α-position of a phosphonate in a single step. researchgate.net The reaction is efficient, proceeding at room temperature with low catalyst loading. researchgate.net Another approach involves the copper-catalyzed regioselective hydroamination of α,β-unsaturated phosphonates, where an "umpolung" or reverse polarity strategy using a hydroxylamine (B1172632) derivative is key to achieving the desired α-amination. acs.org

Table 2: Comparison of α-Amination Strategies

| Method | Key Reagents | Mechanism | Scope |

|---|---|---|---|

| Cu-catalyzed Electrophilic Amination | α-Phosphonate Zincate, O-Acylhydroxylamine, Cu(I) catalyst | Formation of α-zincate, followed by Cu-catalyzed amination | Broad; introduces acyclic and cyclic amines thieme-connect.comresearchgate.net |

| Cu-catalyzed Hydroamination | α,β-Unsaturated Phosphonate, Hydroxylamine, Hydrosilane, Cu(I) catalyst | Regioselective insertion of phosphonate into Cu-H bond, then electrophilic amination | Broad; accommodates various aromatic and aliphatic amines acs.org |

This approach utilizes existing α-aminoalkylphosphonates as scaffolds and modifies their side chains to create new derivatives. ajd.czest.plingentaconnect.comresearchgate.net This is particularly relevant for synthesizing derivatives of this compound that are difficult to access directly.

A notable example is the use of palladium-catalyzed cross-coupling reactions to functionalize a pre-formed this compound skeleton. hal.scienceresearcher.life Starting from dimethyl (1R,2R)-2-(4-bromophenyl)-1-formamidocyclopropylphosphonate, various palladium-catalyzed reactions, such as Suzuki-Miyaura (C-C bond formation) and Hirao (C-P bond formation) couplings, have been successfully employed to introduce aryl and phosphonate groups onto the phenyl ring of the cyclopropane (B1198618) substituent. researcher.lifefnkcrr.ru This demonstrates the feasibility of elaborating complex structures on the cyclopropylphosphonate framework.

Stereoselective and Enantioselective Approaches to 1-Aminocyclopropylphosphonates

Achieving stereocontrol in the synthesis of 1-aminocyclopropylphosphonates is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. ehu.eslibretexts.org Synthetic strategies aim to control the configuration of the two stereogenic centers typically present in substituted 1-aminocyclopropylphosphonates.

One of the primary methods for the enantioselective synthesis of cyclopropanes, which can be adapted for phosphonates, is the metal-catalyzed decomposition of diazo compounds in the presence of alkenes. unl.pt A highly effective method for producing enantiomerically enriched cyclopropylphosphonates containing a quaternary stereocenter utilizes a D2-symmetric dirhodium complex, Rh2(S-biTISP)2, as a catalyst. unl.pt The reaction of vinyl- and propenyldiazophosphonates with various alkenes, such as styrene, proceeds with high yields and excellent diastereoselectivity and enantioselectivity. unl.pt

Table 3: Enantioselective Cyclopropanation of Styrene with Vinyldiazophosphonate

| Catalyst | Product | Yield (%) | de (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Rh2(S-biTISP)2 | Dimethyl 1-amino-2-phenylcyclopropylphosphonate derivative | 94 | ≥98 | 89 | unl.pt |

Note: The reaction is performed on a precursor to the final aminophosphonate.

Another successful strategy involves building the molecule from a chiral precursor. The synthesis of enantiomerically pure (1S,2S)-1-aminocyclopropanephosphonic acids has been achieved starting from (2S)-methylcyclopropanone acetal. researchgate.net This approach leverages the existing stereochemistry of the starting material to construct the desired target molecule with high optical purity.

Furthermore, palladium-catalyzed cross-coupling reactions have been applied to chiral, non-racemic starting materials to yield enantiomerically enriched 2-aryl-substituted 1-aminocyclopropylphosphonates. researcher.lifefnkcrr.ru This demonstrates that side-chain modifications can be performed without racemization of the sensitive stereocenters on the cyclopropane ring. The development of these stereoselective methods is critical for accessing specific isomers of this compound derivatives for biological evaluation. wwu.edu

Chiral Auxiliary-Mediated Syntheses of Cyclopropylphosphonates

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a powerful and reliable tool in asymmetric synthesis. wikipedia.orgnumberanalytics.com

In the context of cyclopropylphosphonates, chiral auxiliaries can be attached to the phosphonate-containing starting material. For instance, the use of (R)-pantolactone as a chiral auxiliary in the ester functionality of a phosphonoacetate has been described. This approach was utilized in a double diastereotopic differentiation strategy involving an intramolecular cyclopropanation catalyzed by Rh₂(OAc)₄. acs.org The stereochemical outcome is influenced by both the chiral auxiliary and inherent interactions within the carbene intermediate, providing a pathway to P-chiral bicyclic phosphonates. acs.org

Another prominent class of auxiliaries includes oxazolidinones, often referred to as Evans auxiliaries. These are widely used to control the stereochemistry of various transformations, including alkylations and aldol (B89426) reactions, which can be key steps in the synthesis of complex molecules bearing specific stereocenters prior to cyclopropanation. wikipedia.org Similarly, pseudoephedrine amides are effective chiral auxiliaries where the α-proton can be deprotonated to form a chiral enolate, which then reacts with stereocontrol. wikipedia.org The stereochemical information from the auxiliary guides the formation of new stereocenters, which can then be carried forward into the final cyclopropylphosphonate structure.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Auxiliary | Type of Reaction Controlled | Key Feature |

|---|---|---|

| (R)-Pantolactone | Intramolecular Cyclopropanation | Used on phosphonoacetate template to create P-chiral systems. acs.org |

| Evans Oxazolidinones | Alkylation, Aldol Reactions | Forms a chiral enolate to direct electrophilic attack. wikipedia.org |

Asymmetric Cyclopropanation Reactions for Constrained Ring Systems

Asymmetric cyclopropanation is a direct method for creating chiral cyclopropane rings. These reactions typically involve the reaction of an alkene with a carbene, often generated from a diazo compound and catalyzed by a transition metal complex bearing chiral ligands. rsc.org

A notable example is the use of a D₂-symmetric chiral catalyst, Rh₂(S-biTISP)₂, for the asymmetric cyclopropanation of styrenes with arylphosphonyldiazoalkanes. This method produces donor/acceptor-substituted cyclopropylphosphonates in high yields (85-96%), excellent diastereoselectivity (≥98% de), and good to high enantioselectivity (76-92% ee). unl.pt The reaction is also effective for dienes, showcasing high stereoselectivity. unl.pt A tandem asymmetric cyclopropanation/Cope rearrangement has also been achieved using this catalytic system. unl.pt

The asymmetric cyclopropanation of chiral (1-phosphoryl)vinyl sulfoxides provides another powerful route. iupac.org In this substrate-controlled approach, the chiral sulfinyl group directs the cyclopropanation by reagents like sulfur ylides or diazoalkanes in a highly diastereoselective manner. researchgate.net This methodology has been successfully applied to the total synthesis of constrained analogs of bioactive compounds, such as the GABA antagonist phaclofen (B54434) and cyclopropylphosphonate analogs of nucleotides. iupac.org

Table 2: Rhodium-Catalyzed Asymmetric Cyclopropanation of Alkenes with Diazophosphonates

| Catalyst | Alkene Substrate | Yield (%) | de (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Rh₂(S-biTISP)₂ | Styrene | 96 | ≥98 | 92 | unl.pt |

| Rh₂(S-biTISP)₂ | 4-Methoxystyrene | 85 | ≥98 | 91 | unl.pt |

| Rh₂(S-biTISP)₂ | 1,3-Butadiene | 96 | ≥98 | 89 | unl.pt |

Enzymatic Resolution for Enantiomerically Pure 1-Aminocyclopropylphosphonates

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method leverages the high stereoselectivity of enzymes, such as lipases, proteases, or phosphotriesterases, which preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. mdpi.comtamu.edu

For instance, phosphotriesterase (PTE) and its mutants have been used for the kinetic resolution of racemic phosphinate esters, which are structural relatives of phosphonates. The wild-type enzyme can show a preference for one enantiomer, while engineered mutants can exhibit reversed or enhanced selectivity. tamu.edu This allows for the preparation of P-chiral compounds in high enantiomeric excess. tamu.edu A general workup followed by chromatography can yield products with an enantiomeric excess often exceeding 99%. tamu.edu

Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for the resolution of chiral alcohols and esters via enantioselective hydrolysis or transesterification. mdpi.comtechnion.ac.il In a typical kinetic resolution, a racemic ester can be selectively hydrolyzed by the enzyme to produce an enantiomerically enriched acid and the unreacted, enantiomerically enriched ester. mdpi.com This approach can be applied to precursors of 1-aminocyclopropylphosphonates. For example, a preparative-scale resolution of a β-amino ester was achieved using CAL-B, affording the desired product with 74% ee after separation. mdpi.com Dynamic kinetic resolution (DKR) combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. beilstein-journals.org

Diastereoselective Synthesis via Chiral Imines and Related Intermediates

The diastereoselective addition of nucleophiles to chiral imines is a well-established method for synthesizing chiral amines and their derivatives. organic-chemistry.orgnsf.gov This strategy can be applied to the synthesis of α-aminophosphonates.

The process typically involves the condensation of an aldehyde with a chiral amine to form a chiral imine. The stereocenter on the amine portion of the imine then directs the nucleophilic attack of a phosphorus-containing reagent. For example, the hydrophosphonylation of N-diphenylphosphinyl imines using a chiral cyclic (R,R)-TADDOL-phosphite has been shown to be an efficient method for producing α-aminophosphonic acid derivatives diastereoselectively. rsc.org

Another approach involves the one-pot, three-component reaction of an aldehyde, a chiral α-methylamine, and a dialkyl phosphite. These reactions can proceed with high efficiency and good diastereoselectivities (up to 93:7 dr). researchgate.net Similarly, chiral imines derived from (R)- or (S)-1-(α-aminobenzyl)-2-naphthol react with trialkyl phosphites in the presence of an acid to yield α-aminophosphonates. The major diastereomer can often be separated by crystallization, providing access to enantiopure α-aminophosphonic acids after cleavage of the chiral auxiliary. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions in this compound Synthesis

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. rsc.orglibretexts.org

Palladium-Catalyzed Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are pivotal for modifying the carbon skeleton of molecules. mit.edu For derivatives of this compound, these reactions enable the introduction of various substituents onto the cyclopropane ring, provided a suitable handle like a halide is present.

A series of 2-aryl-substituted 1-aminocyclopropylphosphonates have been synthesized starting from dimethyl (1R,2R)-2-(4-bromophenyl)-1-formamidocyclopropylphosphonate. researchgate.net This bromo-substituted precursor allows for palladium-catalyzed reactions like the Suzuki-Miyaura coupling to introduce new aryl or vinyl groups. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields. beilstein-journals.org Bulky, monodentate phosphine (B1218219) ligands with a biaryl backbone are often effective in these transformations. mit.edu This methodology provides a modular approach to a library of substituted cyclopropylphosphonates, which is valuable for structure-activity relationship studies.

Palladium-Catalyzed Carbon-Phosphorus Bond Formation

The formation of the carbon-phosphorus (C-P) bond is a key step in the synthesis of any phosphonate. The Hirao reaction, a palladium-catalyzed cross-coupling of aryl halides with H-phosphonates and related P(O)-H compounds, is a cornerstone of C-P bond formation. nih.gov This reaction has been extended to include various electrophiles, such as aryl triflates and nonaflates. nih.govorganic-chemistry.org

Recent advancements have shown that using acylphosphines as phosphination reagents in palladium-catalyzed couplings with aryl bromides or triflates can directly afford trivalent phosphines. organic-chemistry.org For the more common pentavalent phosphonates, palladium-catalyzed reactions of aryl nonaflates, which are readily prepared from phenols, can be accelerated by the addition of an iodide salt. organic-chemistry.org This protocol is tolerant of a wide range of functional groups and allows for the rapid synthesis of aryl phosphonates from accessible starting materials. nih.govorganic-chemistry.org The optimization of these reactions often involves screening palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands (e.g., dppf, Xantphos), and bases. organic-chemistry.orgresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (R)-Pantolactone |

| Rh₂(OAc)₄ (Rhodium(II) acetate) |

| Evans Oxazolidinones |

| Pseudoephedrine |

| Rh₂(S-biTISP)₂ |

| Arylphosphonyldiazoalkane |

| (1-Phosphoryl)vinyl sulfoxide |

| Phaclofen |

| Candida antarctica lipase B (CALB) |

| (R,R)-TADDOL-phosphite |

| N-Diphenylphosphinyl imines |

| 1-(α-Aminobenzyl)-2-naphthol |

| Dimethyl (1R,2R)-2-(4-bromophenyl)-1-formamidocyclopropylphosphonate |

| Acylphosphine |

| Aryl nonaflate |

| Pd(OAc)₂ (Palladium(II) acetate) |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) |

| dppf (1,1'-Bis(diphenylphosphino)ferrocene) |

Synthesis of 2-Aryl-Substituted 1-Aminocyclopropylphosphonates

The introduction of an aryl group at the 2-position of the this compound scaffold has been achieved through palladium-catalyzed cross-coupling reactions. hal.sciencethieme-connect.comfnkcrr.ru A notable approach involves starting with a pre-functionalized cyclopropane ring, such as dimethyl (1R,2R)-2-(4-bromophenyl)-1-formamidocyclopropylphosphonate. researchgate.net This substrate allows for various palladium-catalyzed carbon-carbon and carbon-phosphorus bond formations to introduce diverse aryl substituents. researchgate.net The optimization of reaction conditions is crucial to achieve high yields for these transformations on both small and large scales. researchgate.net

Another strategy for synthesizing precursors to aryl-substituted cyclopropylphosphonates is the Heck reaction. This reaction has been used to synthesize diethyl 2-(aryl)vinylphosphonates by coupling diethyl vinylphosphonate (B8674324) with aryl or heteroaryl halides, catalyzed by palladium complexes. researchgate.net Additionally, the Fujiwara–Moritani reaction, a palladium-catalyzed oxidative coupling, enables the introduction of β-aryl substituents onto α,β-dehydroaminophosphonates, which are precursors to the target cyclopropyl (B3062369) compounds. unizar.es This reaction proceeds via a double C-H activation of an arene and the alkene, followed by C-C bond formation. unizar.es

The following table summarizes the synthesis of β-aryl-α,β-dehydroaminophosphonates, key intermediates for 2-aryl-substituted 1-aminocyclopropylphosphonates, via the Fujiwara–Moritani reaction.

Table 1: Synthesis of β-Aryl-α,β-dehydroaminophosphonates via Fujiwara–Moritani Reaction

| Entry | Arene | Product(s) | Isomer Ratio (o/m/p) | Yield |

|---|---|---|---|---|

| 1 | Toluene | (E)-diethyl (1-acetamido-2-(p-tolyl)vinyl)phosphonate | - | 80% |

| 2 | Anisole | (E)-diethyl (1-acetamido-2-(methoxyphenyl)vinyl)phosphonate | 1/2.4/7.1 | 80% |

| 3 | Bromobenzene | (E)-diethyl (1-acetamido-2-(bromophenyl)vinyl)phosphonate | - | - |

Data sourced from a study on the Pd-catalyzed Fujiwara–Moritani C-C coupling. unizar.es

1,3-Dipolar Cycloaddition Reactions in this compound Synthesis

1,3-Dipolar cycloaddition is a powerful method for constructing five-membered rings, which can be subsequently converted into cyclopropane derivatives. wikipedia.orgorganic-chemistry.org This approach is particularly useful for synthesizing functionalized cyclopropylphosphonates.

Regioselective Cycloaddition of Diazoalkanes with Vinylphosphonates

The reaction between diazoalkanes and vinylphosphonates is a key step in this synthetic route. researchgate.net This [3+2] cycloaddition reaction typically yields pyrazoline intermediates. researchgate.netresearchgate.net The regioselectivity of this reaction is crucial and can be influenced by the substituents on both the diazoalkane and the vinylphosphonate. For instance, the cycloaddition of diazomethane (B1218177) to (1,1-difluoroallyl)phosphonates has been shown to produce pyrazolines functionalized with a diethoxyphosphoryldifluoromethylene unit. researchgate.net Similarly, 1,3-dipolar additions of dimethyl o-diazobenzylphosphonate to various vinylphosphonate esters lead to stable Δ2-pyrazolines. researchgate.net

Thermal Decomposition and Cyclopropane Ring Formation via Nitrogen Extrusion

The pyrazoline intermediates formed from the 1,3-dipolar cycloaddition can be converted to the desired cyclopropylphosphonates through the extrusion of nitrogen gas (N₂). wiley-vch.denih.gov This process is often achieved by thermal decomposition. wiley-vch.deacs.orgresearchgate.net The thermal extrusion of nitrogen from pyrazolines can proceed through a concerted mechanism, which can lead to the retention of stereochemistry. wiley-vch.de However, stepwise mechanisms involving diradical intermediates are also known. nih.gov The conditions for this decomposition, such as temperature, can influence the reaction pathway and the stereoselectivity of the resulting cyclopropane. acs.org For example, thermal decomposition of 4-alkylidenepyrazolines bearing an electron-withdrawing group at the C-3 position can occur at moderately low temperatures to selectively form alkylidenecyclopropanes. acs.org

Metal-catalyzed decomposition of diazo compounds in the presence of alkenes is another widely used method for cyclopropane synthesis, although its application to cyclopropylphosphonates has been less extensive. unl.pt Rhodium-catalyzed cyclopropanation reactions of aryldiazomethylphosphonates have been developed for the stereoselective synthesis of cyclopropylphosphonates. wiley-vch.de

One-Pot Multicomponent Reactions (e.g., Kabachnik-Fields Reaction) for α-Aminophosphonates

One-pot multicomponent reactions offer an efficient and atom-economical approach to synthesizing complex molecules like α-aminophosphonates from simple starting materials. researchgate.net The Kabachnik-Fields reaction is a prominent example of such a transformation. core.ac.ukorganic-chemistry.orgwikipedia.org This reaction involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite in a single step. core.ac.ukwikipedia.org The reaction can be catalyzed by various agents, including Lewis acids and metal perchlorates, and can often be performed under solvent-free conditions. organic-chemistry.orgorganic-chemistry.org

The mechanism of the Kabachnik-Fields reaction can vary depending on the reactants and conditions, but it generally proceeds through the formation of an imine intermediate, followed by the addition of the phosphite. wikipedia.orgtandfonline.com This method is highly versatile and has been used to synthesize a wide array of α-aminophosphonates. core.ac.uktandfonline.com While the direct synthesis of 1-aminocyclopropylphosphonates via a Kabachnik-Fields reaction involving a cyclopropyl ketone or aldehyde is conceivable, the broader applicability lies in the synthesis of various α-aminophosphonates that can serve as precursors or analogs.

Table 2: Examples of Catalysts Used in the Kabachnik-Fields Reaction

| Catalyst | Reaction Conditions | Reference |

|---|---|---|

| Magnesium perchlorate | Solvent-free | organic-chemistry.org |

| Indium(III) chloride | Sonication | organic-chemistry.org |

| BF₃·OEt₂ | - | core.ac.uk |

| Cerium(III) chloride heptahydrate | Microwave irradiation | core.ac.uk |

| Gold–bipyridine complex | - | core.ac.uk |

| Zinc(II) di(l-prolinate) | Dichloromethane | core.ac.uk |

| Ethyl ammonium (B1175870) nitrate (B79036) (ionic liquid) | Room temperature | tandfonline.com |

| H-beta zeolite | - | tandfonline.com |

Post-Synthetic Modifications and Functionalization of this compound Scaffolds

Post-synthetic modification (PSM) is a powerful strategy for introducing functional diversity into a pre-existing molecular scaffold. mdpi.comrsc.org This approach allows for the late-stage modification of a core structure, such as a this compound, to generate a library of derivatives with varied properties. For instance, a this compound scaffold could be functionalized by modifying the amino group or other reactive handles incorporated into the molecule.

The functionalization of scaffolds is a common practice in materials science and drug discovery. nih.govrsc.orgmdpi.commdpi.com For example, biomaterial scaffolds can be functionalized with proteins or peptides to modulate biological responses. mdpi.comnih.gov Similarly, the surface of porous materials can be modified to enhance their properties, such as the amine functionalization of microporous organic polymers to improve CO₂ adsorption. researchgate.net These principles of scaffold functionalization can be applied to the this compound core to explore its structure-activity relationships for various applications. The introduction of different functional groups can be achieved through various chemical transformations, depending on the reactive sites available on the parent molecule.

Biochemical Mechanisms of Action and Molecular Targets of 1 Aminocyclopropylphosphonate

Mechanisms of Enzyme Inhibition by 1-Aminocyclopropylphosphonates

The inhibitory prowess of 1-aminocyclopropylphosphonates stems from their ability to act as mimics of transition states, engage in mechanism-based inactivation, and participate in reversible inhibition.

Transition State Analog Inhibition

A significant aspect of the inhibitory action of 1-aminocyclopropylphosphonate lies in its function as a transition state analog. wikipedia.orgyoutube.com Enzymes catalyze reactions by stabilizing the high-energy transition state of a substrate. wikipedia.org Transition state analogs are stable molecules that structurally and electronically resemble this transient, high-energy intermediate. wikipedia.orgyoutube.com Due to this resemblance, they can bind to the enzyme's active site with much higher affinity than the substrate itself, effectively blocking the catalytic process. wikipedia.org

The tetrahedral configuration of the phosphonate (B1237965) group in this compound is key to its function as a transition state analog. This structure mimics the tetrahedral intermediate formed during the hydrolysis of peptide bonds, a common reaction catalyzed by many enzymes. researchgate.net This mimicry allows α-aminophosphonates to act as potent inhibitors of enzymes that metabolize α-amino acids. researchgate.net

Reversible Competitive and Non-Competitive Inhibition Modes

In addition to irreversible inhibition, this compound and related compounds can also act as reversible inhibitors. Reversible inhibition can be categorized as competitive, non-competitive, or uncompetitive, based on how the inhibitor interacts with the enzyme and the enzyme-substrate complex. wikipedia.orglibretexts.org

Competitive Inhibition: In this mode, the inhibitor directly competes with the substrate for binding to the active site of the enzyme. khanacademy.orgjackwestin.com The inhibitor's structure is often similar to that of the substrate. An example of competitive inhibition is seen with l-vinylglycine, which competes with the natural substrate for the active site of ACC synthase. nih.gov

Non-Competitive Inhibition: Here, the inhibitor binds to a site on the enzyme distinct from the active site, known as an allosteric site. jackwestin.comwikipedia.org This binding event alters the enzyme's conformation, reducing its catalytic activity without preventing the substrate from binding. wikipedia.orgkhanacademy.org

Specific Enzymatic Targets and Substrate Mimicry

The inhibitory effects of this compound are directed towards specific enzymes, with its interaction with 1-aminocyclopropane-1-carboxylate (ACC) deaminase being a prime example of its targeted action.

1-Aminocyclopropane-1-carboxylate Deaminase (ACC Deaminase) Interaction

ACC deaminase is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that plays a crucial role in the ethylene (B1197577) biosynthesis pathway in plants by catalyzing the cleavage of ACC into α-ketobutyrate and ammonia (B1221849). nih.govsemanticscholar.orgmdpi.com Bacteria that produce ACC deaminase can modulate plant ethylene levels, thereby promoting plant growth, particularly under stress conditions. mdpi.comnih.govuu.nlnih.govfrontiersin.orgnih.gov

This compound acts as an inhibitor of ACC deaminase, likely by mimicking the natural substrate, ACC. nih.gov This inhibition is of significant interest for studying the enzyme's mechanism and for potential applications in agriculture.

Crystallographic studies of ACC deaminase from Pseudomonas sp. in complex with this compound (referred to as ACP in the study) have provided valuable insights into the enzyme's catalytic mechanism. nih.gov These structural analyses have revealed several key features:

Trapping of a Gem-Diamine Intermediate: The crystal structure shows that a gem-diamine intermediate is trapped within the enzyme's active site when complexed with either the natural substrate (ACC) or the inhibitor (ACP). nih.gov

Role of Tyrosine 294: A critical tyrosine residue, Tyr294, is positioned in close proximity (3.0 Å) to the pro-S methylene (B1212753) carbon of ACC in the gem-diamine complex. This proximity strongly suggests a direct role for Tyr294 in the ring-opening reaction. nih.gov The study proposes two possible mechanisms for Tyr294's involvement: either as a nucleophile directly attacking the cyclopropane (B1198618) ring or as a general acid facilitating the ring opening through a charge relay system involving PLP. nih.gov

Stereospecificity: The structural data also helps to explain the enzyme's stereospecificity towards D-amino acids, as steric hindrance within the active site prevents L-amino acids from accessing the functional groups necessary for the reaction. nih.gov

The detailed structural information gleaned from these complexes provides a foundation for understanding the intricate molecular interactions that govern the enzyme's function and its inhibition by this compound.

Table of Compounds Mentioned

Role of Pyridoxal-5'-Phosphate in ACC Deaminase Catalysis and Inhibition

1-Aminocyclopropane-1-carboxylate (ACC) deaminase is a pyridoxal-5'-phosphate (PLP) dependent enzyme that plays a crucial role in the regulation of ethylene biosynthesis in plants by catalyzing the cleavage of ACC, the immediate precursor of ethylene, into α-ketobutyrate and ammonia. nih.gov The catalytic mechanism of ACC deaminase is intrinsically dependent on the presence of the cofactor pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6.

The process initiates with the formation of an internal aldimine, where the aldehyde group of PLP forms a Schiff base with the ε-amino group of a conserved lysine (B10760008) residue in the active site of the enzyme. When the substrate, ACC, enters the active site, a transaldimination reaction occurs, leading to the formation of an external aldimine between ACC and PLP. This is a common step in the mechanism of many PLP-dependent enzymes.

The subsequent steps in the ACC deaminase-catalyzed reaction are more unusual. The electron-withdrawing capacity of the pyridinium (B92312) ring of PLP facilitates the cleavage of the Cα-Cβ bond of the cyclopropane ring of ACC. Mechanistic studies suggest a nucleophilic attack on the cyclopropane ring, potentially by a conserved tyrosine residue within the active site, which leads to the opening of the three-membered ring. Following ring opening and subsequent rearrangements, the product α-ketobutyrate and ammonia are released, and the PLP cofactor is regenerated in its internal aldimine form, ready for another catalytic cycle.

This compound is a potent inhibitor of ACC deaminase. Its inhibitory action stems from its structural similarity to the natural substrate, ACC. By mimicking ACC, this compound can bind to the active site of ACC deaminase. The interaction with PLP is crucial for its inhibitory effect. It is proposed that this compound, like ACC, forms an external aldimine with the PLP cofactor. However, due to the stability of the phosphonate group compared to the carboxylate group of ACC, the subsequent catalytic steps leading to ring cleavage and product formation are impeded. This effectively sequesters the enzyme in an inactive complex, leading to the inhibition of ACC degradation.

Hepatitis C Virus (HCV) NS3 Protease Inhibition by this compound Derivatives

The Hepatitis C virus (HCV) is a significant human pathogen, and its replication relies on the activity of several viral enzymes, including the NS3/4A serine protease. This protease is responsible for the post-translational cleavage of the HCV polyprotein into individual non-structural proteins, which are essential for the formation of the viral replication complex. Inhibition of the NS3/4A protease disrupts the viral life cycle and prevents the virus from multiplying, making it a prime target for antiviral drug development. Derivatives of this compound have been investigated as inhibitors of the HCV NS3 protease, thereby intervening in the viral replication pathway. By blocking the activity of this crucial enzyme, these compounds can effectively halt the production of new viral particles.

In the design of protease inhibitors, a common strategy is to create molecules that mimic the natural substrates of the enzyme. The NS3 protease recognizes and cleaves specific peptide sequences within the HCV polyprotein. The amino acid residue at the cleavage site is referred to as the P1 residue. This compound derivatives have been designed to act as P1 mimics. The cyclopropyl (B3062369) ring imposes a rigid conformation that can fit into the S1 binding pocket of the protease.

The phosphonate group in these derivatives plays a critical role in their inhibitory activity. It is designed to mimic the tetrahedral transition state of the peptide bond cleavage reaction catalyzed by the serine protease. This transition-state analogy leads to a high binding affinity for the active site of the enzyme. The negatively charged phosphonate can interact with the oxyanion hole of the protease, which normally stabilizes the developing negative charge on the carbonyl oxygen of the scissile peptide bond during catalysis. By stably occupying the active site, these phosphonate-based inhibitors effectively block the protease from processing its natural substrates.

Table 1: Examples of Phosphonate-Based HCV NS3 Protease Inhibitors

| Compound Class | Mechanism of Action | Key Structural Feature |

| Phosphonate Derivatives | Mimic the tetrahedral transition state of peptide cleavage | Phosphonic acid group |

| This compound Derivatives | Act as P1 mimics, fitting into the S1 binding pocket of the protease | Cyclopropyl ring and phosphonate group |

Interactions with Other Amino Acid Metabolizing Enzymes

Due to its nature as an amino acid analog, this compound has the potential to interact with other enzymes involved in amino acid metabolism, particularly those that are PLP-dependent. These enzymes share a common catalytic mechanism involving the formation of a Schiff base between the amino acid substrate and the PLP cofactor.

Aminotransferases: Also known as transaminases, these enzymes catalyze the transfer of an amino group from an amino acid to an α-keto acid. patsnap.com Given that this compound possesses an amino group, it could potentially act as a substrate or inhibitor for various aminotransferases, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). patsnap.com Related compounds, such as aminooxyphosphonates, have been shown to be inhibitors of these enzymes. researchgate.net Inhibition of these enzymes can have significant metabolic consequences, as they are central to nitrogen metabolism and the synthesis of non-essential amino acids. patsnap.com

Glutamate (B1630785) Decarboxylase: This PLP-dependent enzyme catalyzes the decarboxylation of glutamate to form the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). nih.gov Structural analogs of glutamate can interfere with the activity of glutamate decarboxylase. nih.gov The potential for this compound to interact with this enzyme exists due to its amino acid-like structure, although specific inhibitory activity has not been extensively documented. Off-target effects on glutamate decarboxylase have been suggested for other enzyme inhibitors that target amino acid metabolism. nih.gov

1-Aminocyclopropylphosphonates as Peptidomimetics and Conformational Probes

Peptidomimetics are molecules that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability. This compound can be incorporated into peptide sequences to create novel peptidomimetics known as phosphonopeptides. nih.gov The synthesis of these modified peptides can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase methods, where the this compound unit is introduced as a non-proteinogenic amino acid. wikipedia.orgluxembourg-bio.comlifetein.com

The incorporation of this compound into a peptide chain introduces significant conformational constraints. The rigid cyclopropyl ring restricts the rotational freedom of the peptide backbone in its vicinity. This property makes it a valuable tool for use as a conformational probe. By strategically placing this compound residues within a peptide sequence, researchers can induce and stabilize specific secondary structures, such as turns and helices.

Conformational energy calculations on model peptides containing the structurally related 1-aminocyclopropane carboxylic acid (ACC) have shown that these peptides tend to adopt well-defined helical conformations, often stabilized by intramolecular hydrogen bonds. nih.govnih.gov These findings suggest that the incorporation of this compound would similarly impose a rigid geometry on the peptide, making it an excellent tool for studying the relationship between peptide conformation and biological activity. By understanding how the constrained conformation influences receptor binding or enzymatic activity, more potent and selective therapeutic agents can be designed.

Table 2: Properties of this compound as a Peptidomimetic Building Block

| Property | Description |

| Structural Rigidity | The cyclopropyl ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. |

| Conformational Constraint | Induces and stabilizes specific secondary structures like turns and helices. |

| Proteolytic Stability | The non-natural amino acid structure can confer resistance to degradation by proteases. |

| Research Application | Used as a conformational probe to study structure-activity relationships in peptides. |

Influence on Peptide Conformation and Biological Recognition

The incorporation of non-natural amino acids into peptide sequences is a well-established strategy for modulating their three-dimensional structure and, consequently, their biological activity. This compound, as a structural analog of the proteinogenic amino acid alanine, introduces significant conformational constraints upon its integration into a peptide backbone. The rigid cyclopropyl ring severely restricts the rotational freedom around the N-Cα and Cα-C bonds, thereby influencing the local and global conformation of the peptide.

The conformational effects of the cyclopropyl moiety are pronounced. Unlike linear amino acid residues that can adopt a wide range of dihedral angles (phi, ψ), the cyclopropane ring locks the backbone into a more defined orientation. This rigidity can be exploited to stabilize specific secondary structures, such as turns and helices, which are often crucial for biological recognition. For instance, studies on the closely related 1-aminocyclopropane-1-carboxylic acid (ACC) have demonstrated its propensity to induce turn-like structures in peptides. nih.gov Computational energy calculations on model peptides containing ACC have shown that low-energy conformations often correspond to various regular structures, including α-helices, γ-turns, and other helical forms. nih.gov The energetically most favored models for ACC-containing peptides often adopt a γ-turn or a 2.2(7) helical conformation. nih.gov

This conformational restriction has profound implications for biological recognition. The specific three-dimensional arrangement of amino acid side chains in a peptide determines its ability to bind to biological targets such as receptors and enzymes. By enforcing a particular conformation, this compound can pre-organize the peptide into a bioactive shape, potentially enhancing its binding affinity and specificity. The cyclopropylic strain, a steric effect resulting from the eclipsed conformation of substituents on the cyclopropane ring, further limits the rotation of adjacent bonds, contributing to a more defined structure. researchgate.net

The introduction of a phosphonate group instead of a carboxylate group also alters the electronic and steric properties of the amino acid residue. The tetrahedral geometry and the greater bulk of the phosphonate group compared to the planar carboxylate can influence local peptide structure and hydrogen bonding patterns. These changes can impact how the peptide interacts with its biological target, potentially leading to altered recognition and signaling outcomes. While direct experimental data on the influence of this compound on peptide-protein interactions is limited, the principles of conformational constraint and altered stereoelectronics suggest a significant potential to modulate biological recognition.

| Parameter | Observation with ACC-containing peptides | Potential Implication for this compound |

| Favored Conformations | γ-turn, 2.2(7) helix, α-helix nih.gov | Stabilization of turn and helical secondary structures. |

| Structural Rigidity | High due to the cyclopropyl ring researchgate.net | Pre-organization of the peptide backbone for target binding. |

| Effect of Functional Group | Carboxylate involved in hydrogen bonding. | Phosphonate offers different steric and electronic profile, potentially altering binding interactions. |

Structure Activity Relationship Sar Studies of 1 Aminocyclopropylphosphonates

Methodologies for Elucidating Key Structural Determinants of Biological Activity

The investigation of structure-activity relationships for 1-aminocyclopropylphosphonates and related compounds employs a variety of computational and experimental techniques to identify the key structural features necessary for biological activity. These methodologies help in the rational design of new, more effective molecules.

One of the primary computational approaches is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR is a method used to quantify the relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com By analyzing various physicochemical properties, known as molecular descriptors (e.g., lipophilicity, electronic properties, and steric effects), QSAR models can predict the activity of newly designed compounds. researchgate.net For phosphonate (B1237965) derivatives, QSAR studies have demonstrated that factors like the polarity and topology of the molecules can be important parameters influencing their inhibitory capabilities. mdpi.com

Molecular docking is another powerful computational tool that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, such as an enzyme or receptor. nih.gov This technique allows researchers to visualize the interactions between the ligand and the active site of the protein at a molecular level. nih.gov By understanding these interactions, such as hydrogen bonds and hydrophobic contacts, chemists can design modifications to the 1-aminocyclopropylphosphonate structure to enhance binding affinity and selectivity. The process involves validating the docking protocol by re-docking a known ligand to ensure the model's accuracy, often measured by the root mean square deviation (RMSD) value, which should ideally be less than 2Å.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.gov A pharmacophore represents the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and charged groups. nih.gov This model can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of active molecules when the target's structure is unknown (ligand-based). nih.gov The resulting pharmacophore model serves as a template for screening large compound libraries to find new molecules that fit the required spatial arrangement, thus having a higher probability of being active. nih.gov

Impact of Cyclopropyl (B3062369) Ring Substituents on Activity and Selectivity

The cyclopropyl ring is a key structural feature of this compound. Introducing substituents onto this rigid three-membered ring can significantly alter the compound's biological activity, selectivity, and pharmacokinetic properties.

Stereochemical Influence on Biological Efficacy and Enantioselectivity

Stereochemistry plays a critical role in the biological activity of many compounds, as enzymes and receptors are chiral environments. The spatial arrangement of atoms can dictate how well a molecule fits into a binding site. In analogues of this compound, such as cyclopropane-containing antiviral phosphonates, the stereochemistry is a determining factor for efficacy.

For instance, in a study of phosphonate analogues of the antiviral agent cyclopropavir, a distinct difference in activity was observed between geometric isomers. The Z-isomer of the guanine (B1146940) phosphonate analogue was a potent inhibitor of several herpesviruses, including human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV), with EC₅₀ values in the low micromolar range. nih.gov In contrast, the corresponding E-isomer was found to be completely devoid of antiviral activity. nih.gov This stark difference underscores the high degree of stereochemical recognition by the target viral enzymes, where only one geometric arrangement allows for the precise interactions necessary for inhibition.

Table 1: Antiviral Activity of Cyclopropavir Phosphonate Geometric Isomers

| Compound | Isomer | Target Virus | EC₅₀ (µM) |

|---|---|---|---|

| Guanine Phosphonate Analogue | Z-isomer | HCMV | 2.2-2.7 |

| Guanine Phosphonate Analogue | Z-isomer | MCMV | 0.13 |

| Guanine Phosphonate Analogue | Z-isomer | EBV | 3.1 |

Data sourced from a study on phosphonate analogues of cyclopropavir. nih.gov

This example, from a closely related compound class, highlights that the specific orientation of the phosphonate group relative to the rest of the cyclopropane-containing scaffold is essential for its biological function.

Positional and Electronic Effects of Ring Substituents

The introduction of substituents onto the cyclopropyl ring can influence activity through both steric and electronic effects. Steric effects relate to the size and shape of the substituent, which can physically hinder or enhance the molecule's ability to bind to its target. dntb.gov.ua Electronic effects involve the substituent's ability to donate or withdraw electron density, which can alter the reactivity and binding interactions of the parent molecule. libretexts.org

Electron-donating groups can increase the electron density of the ring system, potentially affecting how the molecule interacts with electron-deficient areas of a binding site. Conversely, electron-withdrawing groups decrease electron density. libretexts.org The position of these substituents is also critical. A substituent at one position may cause a steric clash with the target protein, while the same group at a different position might fit into a hydrophobic pocket, thereby increasing binding affinity.

In studies of other cyclic compounds, it has been shown that the biological activity is best described by equations that consider both electronic parameters (such as the Hammett constant, F) and lipophilicity parameters (π). nih.gov For example, in a series of dibenzocycloheptene-based ligands, analogues with large, lipophilic substituents showed poor binding, but the addition of a polar functional group to that substituent could restore high affinity. nih.gov This demonstrates that a balance of lipophilic and polar characteristics, governed by the electronic nature of the substituents, is often required for optimal activity.

Investigations into the Phosphonate Moiety and its Derivatives

The phosphonate group is a bioisostere of the carboxylate group found in amino acids and is central to the activity of this compound. Modifications to this moiety, including its complete replacement or its conversion into an ester, are common strategies to modulate the compound's properties.

Bioisosteric Replacements of the Phosphonate Group

Bioisosteric replacement is a strategy used in medicinal chemistry to swap one functional group for another with similar physicochemical properties to improve potency, selectivity, or metabolic stability. drughunter.com The phosphonate group itself is a well-known bioisostere of the phosphate (B84403) group, offering greater resistance to enzymatic hydrolysis. researchgate.netcambridgemedchemconsulting.com

Further modifications can be made by replacing the phosphonate group with other acidic moieties or mimics. Common bioisosteres for phosphates and phosphonates include:

Difluoromethylphosphonates (-CF₂-PO₃H₂): The addition of fluorine atoms makes the pKa of the phosphonate group more similar to that of a natural phosphate group, which can sometimes improve binding affinity to the target enzyme. nih.gov

Carboxylates (-COOH): While the phosphonate in this compound is an analogue of a carboxylate, in some contexts, reverting to a carboxylate or using dicarboxylates can be explored, although this often results in a significant loss of affinity if the tetrahedral structure of the phosphonate is critical for binding. nih.gov

Sulfonamides (-SO₂NHR): These groups can mimic some of the hydrogen-bonding properties and acidity of phosphonates and are significantly more lipophilic, which may enhance cell membrane permeability. drughunter.com

Tetrazoles: This acidic heterocycle is a well-established bioisostere for carboxylic acids and can also be considered for phosphonates. It offers similar acidic properties while presenting a different shape and electronic distribution. drughunter.com

The success of any bioisosteric replacement is highly dependent on the specific interactions the original phosphonate group makes with its biological target.

Esterification and Hydrolysis Effects on Activity

Phosphonic acids are typically ionized at physiological pH, which can limit their ability to cross cell membranes and result in poor oral bioavailability. pharmacologycanada.org A common strategy to overcome this is to employ a prodrug approach, where the phosphonic acid is masked as a phosphonate ester. nih.gov

These esters are generally more lipophilic and uncharged, allowing them to diffuse more easily across biological membranes into the target cell. pharmacologycanada.org Once inside the cell, the ester groups are cleaved by endogenous enzymes, such as esterases, to release the active phosphonic acid. nih.gov This hydrolysis regenerates the parent compound, allowing it to interact with its intracellular target.

The choice of ester group is important. Simple alkyl esters (e.g., diethyl or dimethyl) are commonly used. More complex esters, such as pivaloyloxymethyl (POM) esters, can also be employed to enhance cell penetration and are designed to be readily hydrolyzed within the cell. nih.gov This prodrug strategy effectively delivers the active phosphonic acid to its site of action while overcoming the pharmacokinetic barrier of poor membrane permeability.

Derivatization of the Amino Group and its Role in Target Binding

The primary amino group of this compound is a critical functional group that can significantly influence the compound's biological activity. Its basicity and ability to form hydrogen bonds make it a key interaction point with biological targets.

Modification of the amino group through N-protection or N-substitution is a common strategy in medicinal chemistry to probe the SAR of a compound.

N-Protection: Introducing a protecting group on the nitrogen atom can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. For instance, acylation of the amino group to form an amide can decrease its basicity and introduce steric bulk. The effect of such modifications on target binding would be highly dependent on the specific enzyme's active site topology. If the free amine is crucial for a salt bridge formation with an acidic residue in the active site, N-protection would likely lead to a significant loss of activity.

A hypothetical SAR study might involve synthesizing a series of N-substituted this compound analogs and evaluating their inhibitory activity against a specific enzyme. The data from such a study could be presented in a table format.

Hypothetical Data on N-Substituted this compound Analogs

| Compound ID | N-Substituent (R) | Enzyme Inhibition (IC50, µM) |

|---|---|---|

| 1a | -H (unsubstituted) | 10 |

| 1b | -CH3 | 15 |

| 1c | -COCH3 (acetyl) | >100 |

| 1d | -C6H5 (phenyl) | 50 |

This hypothetical data suggests that substitution on the amino group is generally detrimental to the inhibitory activity against this particular enzyme, with acylation leading to a complete loss of potency.

The presence of a free, protonated amino group is often essential for the recognition and binding of inhibitors to the active site of many enzymes. At physiological pH, the primary amine of this compound would be protonated (-NH3+), allowing it to participate in several key interactions:

Ionic Bonding: The positively charged ammonium (B1175870) group can form a strong salt bridge with a negatively charged carboxylate group of an aspartate or glutamate (B1630785) residue in the enzyme's active site. This is a common and powerful interaction that anchors the inhibitor in the correct orientation.

Hydrogen Bonding: The N-H bonds of the protonated amine can act as hydrogen bond donors, forming multiple hydrogen bonds with acceptor atoms (e.g., oxygen or nitrogen) on the enzyme's backbone or side chains.

The constrained cyclopropyl ring in this compound holds the amino group in a specific spatial orientation, which can be crucial for optimal interaction with the enzyme's recognition site. The rigidity of the scaffold can pre-organize the key binding groups, reducing the entropic penalty of binding.

SAR-Driven Optimization in Enzyme Inhibitor Design

Based on the understanding of the SAR, medicinal chemists can devise strategies to optimize the potency and specificity of this compound-based enzyme inhibitors.

Assuming that the free amino group and the phosphonate moiety are essential for binding (the pharmacophore), optimization strategies would focus on modifying other parts of the molecule or introducing new functional groups to exploit additional binding interactions.

Introduction of Additional Functional Groups: If the active site has nearby pockets, adding substituents to the cyclopropyl ring could lead to increased potency. For example, a hydroxyl group could be introduced to form a new hydrogen bond, or a hydrophobic group could be added to interact with a nonpolar region of the active site.

Conformational Constraint: While the cyclopropyl ring already provides rigidity, further conformational locking through the synthesis of bicyclic or spirocyclic derivatives could lead to more specific interactions and higher affinity.

Isosteric Replacements: The phosphonate group could be replaced with other acidic isosteres, such as a carboxylate or a tetrazole, to fine-tune the pKa and binding interactions.

In modern drug discovery, the concept of ligand efficiency (LE) is a valuable tool for optimizing inhibitors. LE is a measure of the binding energy per non-hydrogen atom of a molecule.

Ligand Efficiency (LE): For a small molecule inhibitor like this compound, which can be considered a "fragment" due to its low molecular weight, a high LE would indicate that it is a very efficient binder. During the optimization process, the goal would be to increase the potency of the inhibitor without disproportionately increasing its size, thus maintaining a good LE.

Fragment-Based Drug Design (FBDD): this compound could serve as a starting point in an FBDD campaign. In this approach, small, low-affinity fragments that bind to the target are identified and then grown or linked together to create more potent lead compounds. If this compound is identified as a hit, medicinal chemists would use structural information (e.g., from X-ray crystallography) to design modifications that extend into adjacent binding pockets, thereby increasing affinity while maintaining favorable physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling of 1-Aminocyclopropylphosphonates

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent inhibitors.

For a series of this compound derivatives, a QSAR study would involve:

Data Set: A collection of this compound analogs with their experimentally determined inhibitory activities (e.g., IC50 or Ki values).

Molecular Descriptors: For each compound, a set of numerical values (descriptors) that characterize its structural, physicochemical, and electronic properties would be calculated. These can include parameters like logP (lipophilicity), molecular weight, molar refractivity, and various quantum chemical descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that correlates the descriptors with the biological activity.

A hypothetical QSAR equation for a series of this compound derivatives might look like:

log(1/IC50) = 0.5 * logP - 0.2 * MW + 1.2 * (presence of H-bond donor at C2) + constant

This equation would suggest that increasing lipophilicity and having a hydrogen bond donor at a specific position on the cyclopropyl ring would increase the inhibitory activity, while increasing molecular weight would decrease it. Such a model, once validated, could be a powerful tool for the rational design of novel this compound-based enzyme inhibitors. However, it is crucial to note that no specific QSAR models for 1-aminocyclopropylphosphonates are readily found in the current body of scientific literature.

Computational Approaches in 1 Aminocyclopropylphosphonate Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of 1-aminocyclopropylphosphonate, which is an analog of the amino acid glycine, molecular docking is crucial for understanding how it might interact with the active sites of enzymes or receptor binding pockets.

The primary goal of molecular docking is to simulate the interaction between a ligand (in this case, this compound or its derivatives) and a protein. This process involves predicting the binding mode and affinity of the ligand. The binding affinity is often estimated using a scoring function, which calculates the free energy of binding. A lower, more negative score typically indicates a more stable and favorable interaction.

Research on related compounds, such as cyclopropyl-containing HIV-1 protease inhibitors, has successfully utilized molecular docking to understand and improve their binding characteristics. plos.orgnih.gov For instance, docking studies of novel benzimidazole (B57391) derivatives containing a cyclopropyl (B3062369) group have helped to identify the binding modes of these compounds with urease, a bacterial enzyme. researchgate.net These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Similarly, docking analyses of quinolone derivatives with a cyclopropyl substituent have provided insights into their binding with DNA topoisomerase I. jst.go.jp

A typical molecular docking workflow for this compound would involve:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB), and preparing the 3D structure of this compound.

Defining the Binding Site: Identifying the active site or allosteric site on the protein where the ligand is expected to bind.

Docking Simulation: Using software like AutoDock, Glide, or GOLD to place the ligand into the defined binding site in various orientations and conformations. exlibrisgroup.com

Scoring and Analysis: Ranking the resulting poses based on the scoring function and analyzing the top-ranked poses to understand the specific interactions (e.g., hydrogen bonds, van der Waals forces) between the ligand and the protein's amino acid residues. epo.org

This analysis can reveal which parts of the this compound molecule are critical for binding and can guide the design of new analogs with improved affinity and selectivity.

| Computational Tool | Application in Ligand-Protein Interaction Analysis | Example from Related Research |

| AutoDock | Predicts how small molecules, such as this compound, bind to a receptor of known 3D structure. | Used for virtual screening of compound libraries against various protein targets. uef.fi |

| Glide | Performs high-throughput virtual screening and accurate binding mode predictions. | Employed to screen a large database of compounds against NS5B polymerase, an enzyme of the hepatitis C virus. exlibrisgroup.com |

| MOE (Molecular Operating Environment) | Integrates visualization, simulation, and application development in one package for drug discovery. | Utilized to perform molecular docking of a potent HIV-1 protease inhibitor containing a piperidine (B6355638) scaffold. plos.org |

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies

Quantum mechanical methods, particularly Density Functional Theory (DFT), offer a high level of accuracy in describing the electronic structure and properties of molecules. frontiersin.org These methods are invaluable for studying aspects of this compound that are governed by its electronic behavior.

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For this compound, with its rigid cyclopropyl ring and flexible amino and phosphonate (B1237965) groups, understanding the preferred spatial arrangement of these functional groups is critical.

DFT calculations are widely used to perform geometrical optimizations, where the goal is to find the molecular structure that corresponds to a minimum on the potential energy surface. mdpi.com By systematically exploring different starting geometries, researchers can identify the most stable conformers and the energy barriers between them.

Studies on related phosphonate analogues of amino acids have employed DFT to investigate their conformational preferences. nih.govuniv-antilles.fr For instance, DFT calculations have been used to study the geometry and vibrational frequencies of L-leucine phosphonate analogues. nih.gov These studies provide detailed information on bond lengths, bond angles, and dihedral angles that define the molecular shape. Similar approaches can be applied to this compound to predict its most likely conformation in different environments, such as in solution or within a protein binding site.

| Computational Method | Application in Conformational Analysis | Key Findings from Related Studies |

| DFT (B3LYP functional) | Optimization of molecular geometry to find stable conformers. | Used to determine the equilibrium geometries of phosphonate analogues of amino acids. nih.govuniv-antilles.fr |

| Ab initio methods (e.g., MP2) | High-accuracy calculation of conformational energies. | Can provide benchmark data for validating faster DFT methods. |

| Continuum Solvation Models (e.g., PCM, SMD) | Simulates the effect of a solvent on conformational stability. | Essential for predicting conformations in aqueous environments relevant to biological systems. |

DFT is also a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the transition states—the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy and, consequently, the rate of the reaction.

For the synthesis of this compound and its derivatives, DFT can be used to:

Evaluate different synthetic routes: By comparing the activation energies of different proposed reaction pathways, the most feasible route can be identified.

Understand stereoselectivity: In reactions that can produce multiple stereoisomers, DFT can help explain why one isomer is formed preferentially over others. For example, in the cyclopropanation of vinylphosphonates, computational methods have been used to rationalize the observed stereochemistry. thieme-connect.comthieme-connect.de

Characterize intermediates and transition states: DFT provides detailed structural and electronic information about transient species that are often difficult to observe experimentally.

Studies on the synthesis of other phosphonates have demonstrated the utility of this approach. For example, DFT has been used to study the mechanism of the Kabachnik-Fields reaction, a common method for synthesizing α-aminophosphonates.

Molecular Dynamics (MD) Simulations for Investigating Dynamic Interactions

While molecular docking provides a static picture of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view. rsc.org MD simulations track the movements of atoms and molecules over time by solving Newton's equations of motion. jst.go.jpuniv-antilles.fr This allows for the exploration of the conformational flexibility of both the ligand and the protein, providing a more realistic representation of the binding process.

For this compound, MD simulations can be used to:

Assess the stability of binding poses: A docking-predicted binding pose can be subjected to an MD simulation to see if the ligand remains stably bound or if it dissociates from the binding site.

Reveal conformational changes upon binding: MD can show how the protein and ligand adapt their conformations to achieve an optimal fit, a phenomenon known as "induced fit."

Calculate binding free energies: Advanced MD techniques, such as free energy perturbation (FEP) or thermodynamic integration (TI), can provide more accurate estimates of binding affinity than docking scoring functions.

MD simulations have been applied to study α-aminophosphonate analogs, providing insights into their physicochemical properties and interactions with biological targets like cyclin-dependent kinases. waocp.comresearchgate.netfao.org These simulations can reveal the role of water molecules in the binding site and the dynamic network of hydrogen bonds that stabilize the complex.

| MD Simulation Technique | Application | Information Gained |

| Conventional MD | Simulates the system's evolution over time. | Stability of ligand-protein complexes, conformational changes. |

| Steered MD (SMD) | Applies an external force to pull the ligand out of the binding site. | Provides insights into the unbinding pathway and relative binding strengths. |

| Umbrella Sampling | Enhances sampling along a specific reaction coordinate. | Calculation of the potential of mean force and binding free energy. |

| Free Energy Perturbation (FEP)/Thermodynamic Integration (TI) | Calculates the free energy difference between two states. | Accurate prediction of relative binding affinities of different analogs. |

De Novo Design and Virtual Screening for Novel this compound Analogs

Computational methods are not only used to study existing molecules but also to design new ones with desired properties. De novo design and virtual screening are two powerful strategies for discovering novel analogs of this compound.

De Novo Design: This approach involves building new molecules from scratch, either atom by atom or by combining molecular fragments. rug.nl The design process is guided by the structure of the target binding site, aiming to create a molecule with optimal shape and chemical complementarity. For this compound, a de novo design program could use the cyclopropylphosphonate core as a starting point and explore different substituents to enhance binding affinity or other properties. The design of novel inhibitors for enzymes like trypanosoma brucei triosephosphate isomerase has been approached using such methods. rug.nl

Virtual Screening: This is a high-throughput computational method used to search large libraries of existing compounds to identify those that are most likely to bind to a target protein. The process typically involves docking each molecule in the library to the target's binding site and ranking them based on their predicted binding affinity. rsc.orgnih.gov

For this compound research, a virtual screening campaign could be launched to:

Identify new scaffolds: By screening diverse chemical libraries, novel core structures that mimic the binding mode of this compound could be discovered.

Explore structure-activity relationships (SAR): Screening a library of analogs with systematic modifications can rapidly provide insights into which chemical groups are important for activity.

Prioritize compounds for experimental testing: Virtual screening can significantly reduce the number of compounds that need to be synthesized and tested in the lab, saving time and resources.

Libraries of phosphonate-containing compounds are available for such screening efforts. lifechemicals.com The successful identification of inhibitors for targets like the hepatitis C virus NS5B polymerase has demonstrated the power of virtual screening. exlibrisgroup.com

| Technique | Description | Application to this compound Analogs |

| Fragment-based De Novo Design | Builds new molecules by linking together small chemical fragments within the binding site. | Designing novel side chains or linkers for the this compound scaffold. |

| Structure-based Virtual Screening | Docks large libraries of compounds into the target protein's binding site. | Identifying new lead compounds with different chemical structures that could be potent inhibitors. |

| Ligand-based Virtual Screening | Searches for molecules that are similar in shape and properties to a known active compound. | Finding analogs of this compound in large databases based on its structure. |

Derivatives and Analogs of 1 Aminocyclopropylphosphonate

Rational Design and Synthesis of Novel Constrained Phosphonate (B1237965) Analogs

The rigid cyclopropyl (B3062369) moiety of 1-aminocyclopropylphosphonate provides a conformational constraint that is often exploited in rational drug design. By introducing additional cyclic or acyclic modifications, researchers aim to further restrict the molecule's conformation, potentially leading to higher affinity and selectivity for biological targets.

Cyclic and Acyclic α-Aminoalkylphosphonate Analogs

The synthesis of α-aminophosphonic acids and their derivatives is a field of significant interest in medicinal and organic chemistry due to their diverse biological properties. researchgate.net General synthetic routes to α-aminocyclopropylphosphonic acids often involve the reduction and hydrolysis of α-nitrocyclopropylphosphonates, which can be produced in excellent yields. researchgate.net

While specific examples of cyclic and acyclic α-aminoalkylphosphonate analogs directly derived from this compound are not extensively detailed in the provided search results, the synthesis of acyclic nucleoside phosphonate (ANP) analogs incorporating cyclic systems offers insight into relevant synthetic strategies. These methods include diazomethane (B1218177) cyclopropanation and intramolecular alkylation to form cyclopropane (B1198618) systems. nih.gov The phosphonate moiety in these analogs is often introduced via Michaelis-Arbuzov reaction or phosphonylation of an alkoxide. nih.gov

Phosphono Dipeptides and Oligopeptides as Peptidomimetic Scaffolds

Phosphonopeptides, which are peptide analogs containing an aminoalkylphosphonic acid residue, are widely studied as enzyme inhibitors. nih.govencyclopedia.pub The tetrahedral geometry of the phosphonate group can mimic the transition state of peptide bond hydrolysis, making these compounds potent inhibitors of peptidases.

The incorporation of this compound into dipeptides and oligopeptides can create conformationally constrained peptidomimetics. researchgate.net These structures can mimic or block the natural conformation of peptides, thereby modulating their biological activity. While the direct synthesis of phosphonodipeptides containing this compound is not explicitly described in the provided results, general methods for phosphonopeptide synthesis are well-established. nih.govencyclopedia.pub These methods often involve the coupling of N-protected aminoalkylphosphonochloridates with amino acid esters. encyclopedia.pub The development of solid-phase synthesis strategies has facilitated the preparation of oligourea peptidomimetics, which could be adapted for the synthesis of oligomers containing this compound. nih.gov

| Analog Type | Design Rationale | Potential Applications |

| Constrained Analogs | Introduce further conformational rigidity to enhance binding affinity and selectivity. | Enzyme inhibitors, receptor agonists/antagonists |

| Cyclic α-Aminoalkylphosphonates | Mimic cyclic amino acids with a phosphonate functional group. | Probes for studying amino acid transporters and enzymes. |

| Acyclic α-Aminoalkylphosphonates | Explore conformational space beyond the rigid cyclopropyl ring. | Structure-activity relationship studies. |